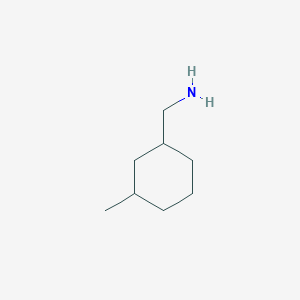

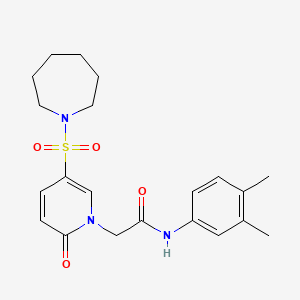

![molecular formula C7H10Cl2N4 B2764379 [1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride CAS No. 2416237-42-6](/img/structure/B2764379.png)

[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride” is a chemical compound with the CAS Number: 2416237-42-6 . It has a molecular weight of 221.09 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride” has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .Physical And Chemical Properties Analysis

“[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride” is a solid powder . It has a molecular weight of 221.09 . The InChI Code for the compound is 1S/C7H8N4.2ClH/c8-4-6-1-2-11-5-9-10-7(11)3-6;;/h1-3,5H,4,8H2;2*1H .Scientific Research Applications

Inhibitor of c-Met/VEGFR-2 Kinases

The compound has been used in the design and synthesis of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives, which have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases . These compounds have shown satisfactory activity compared with the lead compound foretinib .

Antiproliferative Activities

These [1,2,4]triazolo[4,3-a]pyrazine derivatives have also been evaluated for their antiproliferative activities against tested three cell lines in vitro . The most promising compound exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .

Inhibition of Cell Growth

The compound has been found to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner . It also induced the late apoptosis of A549 cells .

Inhibition of Intracellular Signaling

The compound has been found to intervene on intracellular c-Met signaling of A549 cells . This was verified by the result of Western blot .

Inhibition of Gene Expression

The compound has been found to inhibit the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 . Its hemolytic toxicity was found to be low .

Binding to Proteins

Molecular docking and molecular dynamics simulation indicated that the compound could bind to c-Met and VEGFR-2 protein . This was similar to that of foretinib .

Antibacterial Activities

The antibacterial activities of fifteen newly synthesized triazolo[4,3-a]pyrazine derivatives were tested using the microbroth dilution method . Their minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .

Evaluation Against Cancer Cell Lines

Two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties were designed and their IC50 values were evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and c-Met kinase .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.2ClH/c8-4-6-1-2-11-5-9-10-7(11)3-6;;/h1-3,5H,4,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQHIQRVIVLMSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NN=C2C=C1CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride | |

CAS RN |

2416237-42-6 |

Source

|

| Record name | 1-{[1,2,4]triazolo[4,3-a]pyridin-7-yl}methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

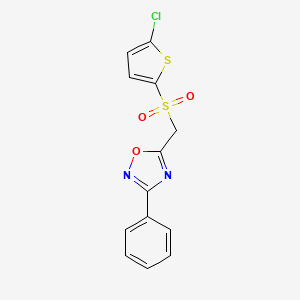

![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2764296.png)

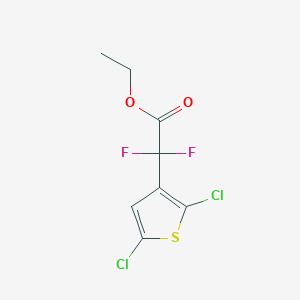

![[4-(1-Aminoethyl)piperidin-1-yl]-(3-cyclopropyl-4-methoxyphenyl)methanone;hydrochloride](/img/structure/B2764303.png)

![2-(2-chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2764307.png)

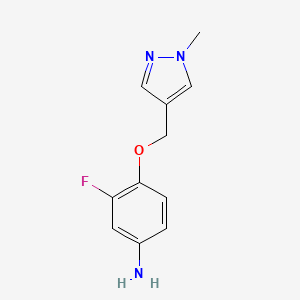

![4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2764315.png)